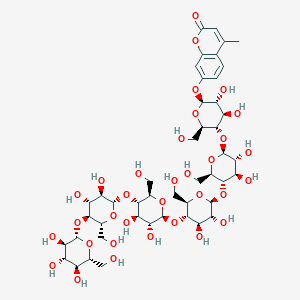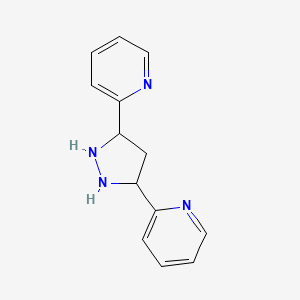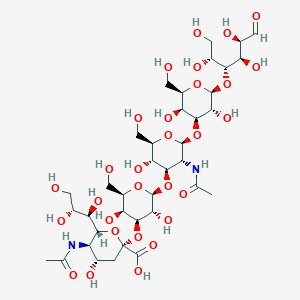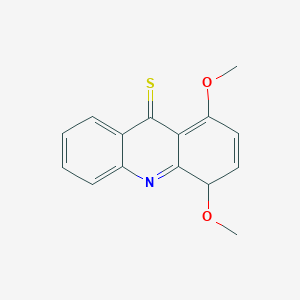
Lipomycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lipomycin is an acyclic polyene antibiotic isolated from the bacterium Streptomyces aureofaciens. It is known for its antibacterial properties, particularly against Gram-positive bacteria. The compound belongs to the class of polyketides, which are synthesized by polyketide synthases. This compound has a complex structure that includes a polyene chain and a tetramic acid moiety, making it a unique and valuable compound in the field of antibiotics .
準備方法
Synthetic Routes and Reaction Conditions
The biosynthesis of lipomycin involves a series of enzymatic reactions catalyzed by polyketide synthases and nonribosomal peptide synthetases. The biosynthetic gene cluster responsible for this compound production includes genes encoding polyketide synthases, nonribosomal peptide synthetases, and other enzymes involved in the formation and attachment of sugar moieties .
In the laboratory, this compound can be synthesized through a combination of chemical and enzymatic methodsThe reaction conditions typically involve the use of specific substrates such as isobutyryl-CoA and methylmalonyl-CoA, along with various cofactors and enzymes .
Industrial Production Methods
Industrial production of this compound involves the fermentation of Streptomyces aureofaciens under controlled conditions. The fermentation process is optimized to maximize the yield of this compound by adjusting factors such as nutrient composition, pH, temperature, and aeration. After fermentation, this compound is extracted and purified using techniques such as solvent extraction, chromatography, and crystallization .
化学反応の分析
Types of Reactions
Lipomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the polyene chain, affecting the compound’s stability and activity.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations .
Major Products
The major products formed from the chemical reactions of this compound include various oxidized, reduced, and substituted derivatives. These derivatives can exhibit different biological activities and may be used to develop new antibiotics with improved properties .
科学的研究の応用
作用機序
Lipomycin exerts its antibacterial effects by targeting the bacterial cell membrane and disrupting its integrity. The compound binds to specific lipids in the membrane, causing leakage of cellular contents and ultimately leading to cell death. The molecular targets of this compound include membrane phospholipids and proteins involved in maintaining membrane structure .
類似化合物との比較
Lipomycin is unique among polyketides due to its acyclic polyene structure and the presence of a tetramic acid moiety. Similar compounds include:
Nystatin: A polyene antifungal antibiotic with a cyclic structure.
Amphotericin: Another polyene antifungal with a cyclic structure.
Rapamycin: A polyketide with immunosuppressive properties.
Tacrolimus: A polyketide used as an immunosuppressant
Compared to these compounds, this compound’s unique structure and mode of action make it a valuable addition to the arsenal of antibiotics, particularly for treating Gram-positive bacterial infections .
特性
分子式 |
C32H45NO9 |
|---|---|
分子量 |
587.7 g/mol |
IUPAC名 |
3-[(4E)-4-[(2E,4E,6E,8E,10E)-13-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-10,12,14-trimethylpentadeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid |
InChI |
InChI=1S/C32H45NO9/c1-19(2)31(42-27-18-25(35)29(38)22(5)41-27)21(4)17-20(3)13-11-9-7-8-10-12-14-24(34)28-30(39)23(15-16-26(36)37)33(6)32(28)40/h7-14,17,19,21-23,25,27,29,31,34-35,38H,15-16,18H2,1-6H3,(H,36,37)/b9-7+,10-8+,13-11+,14-12+,20-17+,28-24+/t21?,22-,23?,25+,27+,29-,31?/m1/s1 |
InChIキー |
BRPRNHPFSOESDI-WTYFYQQMSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)OC(C(C)C)C(C)/C=C(\C)/C=C/C=C/C=C/C=C/C(=C\2/C(=O)C(N(C2=O)C)CCC(=O)O)/O)O)O |
正規SMILES |
CC1C(C(CC(O1)OC(C(C)C)C(C)C=C(C)C=CC=CC=CC=CC(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B12350032.png)

![2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione](/img/structure/B12350043.png)
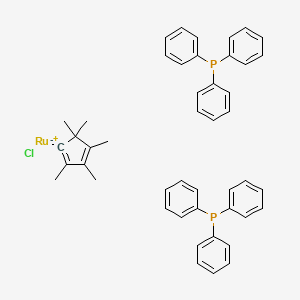
![5-chloro-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methoxy]aniline](/img/structure/B12350048.png)

![1-Ethyl-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12350067.png)
